3-(苄氧基)-N-甲基苯胺

描述

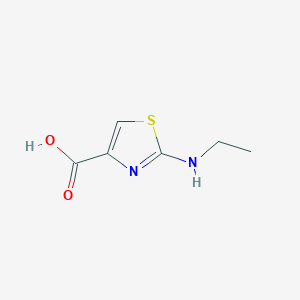

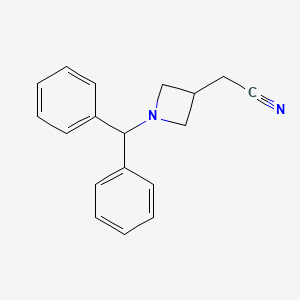

3-(Benzyloxy)-N-methylaniline is a chemical compound that can be associated with various research areas, including the synthesis of dyes, pharmaceuticals, and other organic molecules. It is characterized by the presence of a benzyloxy group attached to the aniline ring, which is further substituted with a methyl group on the nitrogen atom. This structure is relevant to the field of organic chemistry due to its potential reactivity and applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(Benzyloxy)-N-methylaniline can involve various strategies. For instance, benzylic azides can be converted into N-methylanilines using a Bronsted or Lewis acid and Et3SiH, as demonstrated in the synthesis of N-methyl-4-n-butylaniline . Similarly, the synthesis of N-alkyl-substituted quaternary ammonium salts, which are precursors to cyanine dyes, involves the introduction of an alkyl chain to the nitrogen atom of heterocyclic compounds . Although these methods do not directly describe the synthesis of 3-(Benzyloxy)-N-methylaniline, they provide insight into the types of reactions that could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-N-methylaniline has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide was determined using X-ray diffraction, revealing a type III β-turn conformation in the peptide backbone . In another study, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations . These studies highlight the importance of structural analysis in understanding the properties and reactivity of organic molecules.

Chemical Reactions Analysis

The reactivity of the N-methylaniline moiety can be influenced by the presence of substituents on the benzene ring. For example, the reactivity of the 2,3-epoxypropyl group in N-(2,3-epoxypropyl)-N-methylaniline was found to depend on the structure and substituents of the benzene ring . Additionally, the synthesis of benzofuran-2(3H)-ones via a cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids demonstrates the potential for complex reactions involving N-methylaniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules related to 3-(Benzyloxy)-N-methylaniline can be deduced from studies on similar compounds. For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were calculated using DFT . The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided complete vibrational assignments and harmonic force constants, which are essential for understanding the reactivity and stability of the molecule . These analyses are crucial for predicting the behavior of 3-(Benzyloxy)-N-methylaniline in various chemical environments.

科学研究应用

-

Pharmaceutical and Medicinal Chemistry

- A compound similar to “3-(Benzyloxy)-N-methylaniline”, known as “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” has been synthesized for use in pharmaceutical and medicinal chemistry .

- The compound was synthesized by coupling with aromatic substituted aldehyde .

- The synthesized compounds were screened for antimicrobial activity .

-

Drug Development and Enzyme Studies

- “(3s)-3-(Benzyloxy)-L-Aspartic Acid” is a versatile chemical compound used in various scientific research.

- Its intricate structure allows for diverse applications, such as drug development, enzyme studies, and peptide synthesis.

-

Inhibitors of the Salicylate Synthase from M. Tuberculosis

-

Benzylic Oxidations and Reductions

- The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3-(Benzyloxy)-N-methylaniline”, are activated toward free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . This property can be utilized in various chemical reactions, including SN1, SN2, and E1 reactions .

-

Pharmaceutical Intermediate

安全和危害

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

未来方向

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.

Please consult with a chemistry professional or refer to specific scientific literature for detailed information.

属性

IUPAC Name |

N-methyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFJOCBTUYEOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625570 | |

| Record name | 3-(Benzyloxy)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-N-methylaniline | |

CAS RN |

33905-38-3 | |

| Record name | 3-(Benzyloxy)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。